molecular formula C15H15ClO7 B15292907 6-Chloro-4-methylumbelliferyl beta-D-Xyloside

6-Chloro-4-methylumbelliferyl beta-D-Xyloside

Cat. No.: B15292907
M. Wt: 342.73 g/mol
InChI Key: YOFHWXBULSBJDT-JGPDKYHGSA-N
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Description

6-Chloro-4-methylumbelliferyl beta-D-Xyloside is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for monitoring the hydrolysis of glycosidic bonds by beta-glucosidase enzymes. This compound has clinical applications, including the investigation of Gaucher’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 6-chloro-4-methylumbelliferone .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methylumbelliferyl beta-D-Xyloside is unique due to the presence of the chloro group, which can influence its reactivity and the fluorescence properties of the released umbelliferone derivative. This makes it particularly useful in specific biochemical assays where enhanced sensitivity and specificity are required .

Properties

Molecular Formula

C15H15ClO7

Molecular Weight

342.73 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1

InChI Key

YOFHWXBULSBJDT-JGPDKYHGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O

Origin of Product

United States

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